molecular formula C6H5ClN2O4S B15233043 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylicacid

4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylicacid

Cat. No.: B15233043
M. Wt: 236.63 g/mol
InChI Key: JNVUKYRZBIRUKS-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carboxylic acid group at the 5th position of the pyrimidine ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a pyrimidine derivative followed by the introduction of the methylsulfonyl group and the carboxylation of the intermediate compound. The reaction conditions often involve the use of chlorinating agents, sulfonylating reagents, and carboxylating agents under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of amino or thiol-substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • Pyrimidine-4,6-dicarboxylic acid
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

4-chloro-6-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O4S/c1-14(12,13)5-3(6(10)11)4(7)8-2-9-5/h2H,1H3,(H,10,11)

InChI Key

JNVUKYRZBIRUKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC=N1)Cl)C(=O)O

Origin of Product

United States

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